
N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide, also known as DFPM, is a chemical compound that has been studied for its potential pharmacological and biological properties. DFPM is a small molecule that belongs to the class of amides and is structurally related to other compounds that have been investigated for their therapeutic potential.
Mechanism of Action
The mechanism of action of N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide involves its ability to selectively bind to and inhibit the activity of specific proteins or enzymes. In the case of CK2, N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide binds to the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to target proteins.
Biochemical and Physiological Effects:
N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects in cellular and animal models. These effects include the inhibition of cell proliferation, induction of apoptosis, and modulation of specific signaling pathways. N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide has also been investigated for its potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide in laboratory experiments is its high selectivity for specific proteins or enzymes. This allows researchers to study the function of these targets in a more precise manner. However, one limitation is that N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide may have off-target effects or interact with other proteins or enzymes in a non-specific manner.
Future Directions
There are a number of future directions for research on N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide and related compounds. One area of interest is the development of more potent and selective inhibitors of specific proteins or enzymes. Another area of interest is the investigation of the potential therapeutic applications of N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide and related compounds, including as anti-cancer agents or as tools for studying disease mechanisms. Finally, the development of new synthetic methods for N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide and related compounds may also be an area of future research.
Synthesis Methods
N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One approach involves the reaction of 3,4-dihydro-2H-pyran-2-methanol with 2,2-difluoroethylamine, followed by the reaction of the resulting intermediate with prop-2-enoyl chloride. Other methods have also been reported in the literature.
Scientific Research Applications
N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide has been investigated for its potential use in a variety of scientific research applications, including as a tool for studying the function of specific proteins and enzymes. For example, N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide has been used to selectively inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes.
properties
IUPAC Name |
N-(2,2-difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO2/c1-2-11(15)14(8-10(12)13)7-9-5-3-4-6-16-9/h2,4,6,9-10H,1,3,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJSYYNUHZEAJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1CCC=CO1)CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


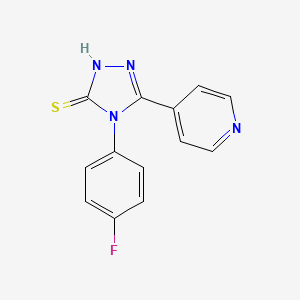
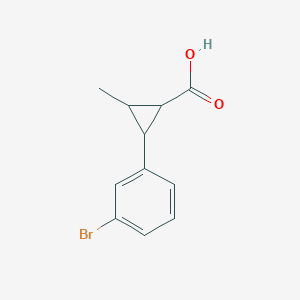

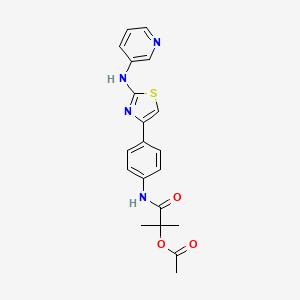
![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2540071.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)acrylamide](/img/structure/B2540073.png)

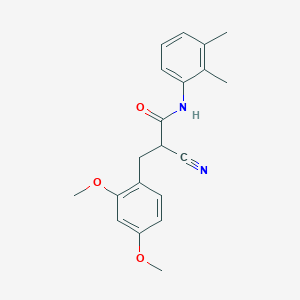
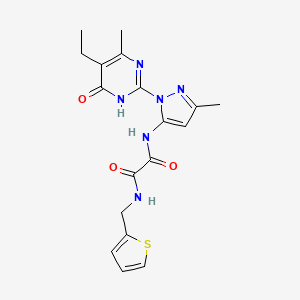
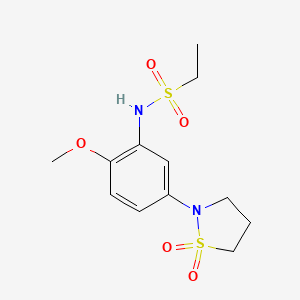
![2-[(cyclopent-3-en-1-yl)methoxy]-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2540084.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2540085.png)